2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-5-3-2-4-15(16)22-17(24)12-27-18-19(25)23(11-10-21-18)14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRHKQJWRZJZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)Pyrazin-2(1H)-One
The pyrazinone core is synthesized via cyclocondensation of glyoxal with 4-chlorophenylhydrazine in acetic acid, followed by oxidation with hydrogen peroxide (H₂O₂). This yields 4-(4-chlorophenyl)pyrazin-2(1H)-one, which is subsequently thiolated.
Thiolation and Acetamide Coupling
Thiolation of the pyrazinone is achieved using P₂S₅ in toluene under nitrogen. The resulting thiol is coupled with 2-chloro-N-(2-methoxyphenyl)acetamide, synthesized via acetylation of 2-methoxyaniline with chloroacetyl chloride in ethyl acetate. Phase transfer catalysts like cesium carbonate enhance reaction efficiency by facilitating interfacial interactions.
Data Table 1: Optimization of Thioether Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | DMF | Toluene |
| Base | KOH | Cs₂CO₃ | NaHCO₃ |
| Temperature (°C) | 78 | 110 | 90 |
| Yield (%) | 72 | 85 | 68 |
| Reaction Time (h) | 5 | 3 | 6 |
Alternative Routes Using Catalytic Hydrogenation
A patent method for analogous acetamides involves hydrogenation of brominated intermediates. For example, N-(5-bromo-2-methoxyphenyl)acetamide is treated with Pd/C under hydrogen gas to remove bromine, followed by coupling with the pyrazinone thiol. This method avoids harsh reagents but requires precise control of hydrogen pressure (1–3 atm) and temperature (50–75°C).
Critical Considerations:
- Catalyst Loading: Pd/C (5–10 wt%)
- Acid Scavenger: Triethylamine or sodium bicarbonate
- By-products: Dehalogenated impurities (<5%)
Crystallization and Characterization
Crystallization from ethanol or ethyl acetate/toluene mixtures yields pure product. X-ray diffraction studies of related compounds reveal intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking (intercentroid distance: 3.777 Å), which stabilize the crystal lattice. Hirshfeld surface analysis confirms the dominance of H-bonding (∼40%) and van der Waals interactions (∼35%) in molecular packing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The dihydropyrazinone ring and the sulfanyl group could play key roles in its binding to biological targets, potentially affecting enzymatic activity or receptor function.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfanylacetamide Derivatives
Key Observations :
- The pyrazine core in the target compound distinguishes it from pyrimidine-, indole-, or thiophene-fused systems in analogues . Pyrazine derivatives often exhibit unique electronic properties due to nitrogen positioning.
- Substituent Effects : The 2-methoxyphenyl group in the target compound may confer different solubility and steric effects compared to 3-methoxyphenyl () or 4-methylphenyl () analogues.
Key Observations :
- The pyrimidoindole derivative () shows moderate antimicrobial activity, likely due to its fused indole system enhancing membrane penetration .
- Thienopyrimidine derivatives () exhibit potent anticancer activity, attributed to thiophene fusion improving lipophilicity and target binding .
- Anti-exudative activity in simple sulfanylacetamides () suggests the acetamide moiety plays a role in modulating inflammatory pathways, though substituents like 2-methoxyphenyl may alter efficacy .
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Pyrimidoindole derivatives () show characteristic $ ^1H $-NMR signals for aromatic protons (7.00–7.92 ppm) and exchangeable NH groups (10.10–11.95 ppm), consistent with hydrogen-bonding networks .
- The absence of melting point or spectral data for the target compound in the provided evidence highlights a gap in literature, necessitating further experimental characterization.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies.
Structural Features
The compound is characterized by:
- A dihydropyrazinyl core.
- A sulfanyl group linked to an acetamide.
- Aromatic rings, including a chlorinated phenyl and a methoxy-substituted phenyl .
These structural attributes suggest potential interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing the pyrazinyl and sulfanyl moieties have shown promising results against bacterial strains.
- Anticancer Properties : The presence of chlorinated aromatic groups is often associated with enhanced anticancer effects.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including:
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to cancer progression or bacterial growth.
- Binding Affinity to Proteins : Interaction studies suggest binding to proteins like bovine serum albumin (BSA), which may enhance drug stability and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazinyl Core : Through condensation reactions involving appropriate precursors.
- Introduction of Chlorinated and Methoxy Phenyl Groups : Utilizing nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : Reaction with acetic anhydride or similar reagents.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Hsieh et al., 2012 | Investigated anticancer properties in vitro; showed significant cytotoxicity against cancer cell lines. |
| Rani et al., 2014 | Reported antimicrobial activity against various bacterial strains; demonstrated dose-dependent effects. |
| Kumar et al., 2009 | Highlighted enzyme inhibition capabilities; effective against acetylcholinesterase in vitro assays. |
These findings suggest that compounds with similar structural motifs can exhibit significant biological activities, warranting further investigation into this compound.
Q & A
Q. Key Reaction Conditions :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
- Temperature : Controlled heating (60–100°C) to avoid side reactions like decomposition of the pyrazine ring .
- Catalysts : Bases (e.g., triethylamine) to facilitate deprotonation during coupling steps .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (e.g., unreacted chlorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
Basic: What potential biological activities are associated with this compound?
Answer:
Structural analogs exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via pyrazine and acetamide interactions .
- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in murine models .
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis via sulfanyl group reactivity .
Table 1 : Reported IC50 Values for Analogous Compounds
| Biological Target | IC50 (µM) | Structural Feature Linked to Activity | Source |
|---|---|---|---|
| EGFR Kinase | 0.12 | 4-Chlorophenyl substituent | |
| COX-2 Enzyme | 1.8 | Methoxyphenyl group |
Advanced: How can researchers optimize synthesis yield while maintaining purity?
Answer:
- Solvent Optimization : Use DMSO for intermediates prone to oxidation; switch to ethanol for final crystallization to reduce polarity-driven impurities .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro groups without reducing the sulfanyl moiety .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and halt at peak intermediate stability .
Table 2 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | Prevents thermal degradation |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition .
- Scaffold Hybridization : Fuse the pyrazine ring with thiophene to improve metabolic stability .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding residues in target proteins .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity with controlled cell lines) .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Advanced: What computational approaches are effective in predicting this compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or COX-2 active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Train models on datasets of pyrazine derivatives to predict IC50 values for novel analogs .
Advanced: How to address solubility challenges in pharmacological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
